molecular formula C14H19N3O2 B2626234 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-ethylacetamide CAS No. 473445-62-4

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-ethylacetamide

Cat. No. B2626234
CAS RN: 473445-62-4
M. Wt: 261.325
InChI Key: VYQBBDNOTLHQED-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Specific chemical reactions involving “2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-ethylacetamide” are not available in the retrieved data .

Scientific Research Applications

Synthesis and Biological Evaluation of Quinoxaline Derivatives

Quinoxaline derivatives, including 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-ethylacetamide, have been synthesized and investigated for their antiviral properties. In particular, compounds synthesized from ethyl (6,7‐dimethyl‐2‐oxo‐3,4‐dihydroquinoxalin‐3‐yl)acetate showed potent activity against human cytomegalovirus (HCMV), exhibiting lower IC50 values compared to the standard antiviral drug ganciclovir. These findings highlight the potential of these quinoxaline derivatives in developing antiviral therapies (Elzahabi, 2017).

Crystal Structure and Inhibitor Potential of Quinoxaline Derivatives

Two newly synthesized quinoxaline derivatives have been examined for their potential as inhibitors for c-Jun N-terminal kinases (JNK1). The crystal structure analysis revealed distinct interactions and molecular docking studies provided insights into their inhibitory potential. This indicates the potential application of these derivatives in targeting specific kinases for therapeutic purposes (Abad et al., 2020).

Synthesis and Tautomerism in Quinoxaline Derivatives

A study on the synthesis of novel quinoxaline compounds and their tautomeric behavior in different solvents offers valuable insights into the chemical properties of these derivatives. This understanding is crucial for the proper design and application of these compounds in various scientific research fields (Kim et al., 2003).

Antimicrobial and Anticancer Properties

Antifungal and Anticancer Properties of Quinoxaline Derivatives

Certain quinoxaline derivatives have been identified as potent antifungal agents against Candida and Aspergillus species, displaying considerable in vitro activity. Additionally, these compounds have demonstrated promising anticancer properties, indicating their potential as therapeutic agents in treating infections and cancer (Bardiot et al., 2015).

Antimicrobial and Anticancer Activities of Acetamide Derivatives

Novel N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides have been synthesized and screened for their antimicrobial and anticancer activities. Several compounds exhibited broad-spectrum antibacterial activity and significant antifungal activity. Moreover, some derivatives showed potent anticancer effects, with further studies revealing their potential mechanisms of action, highlighting their therapeutic potential (Ahmed et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources.

Safety and Hazards

Specific safety and hazard information for this compound is not available in the retrieved data .

properties

IUPAC Name

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-4-15-13(18)7-12-14(19)17-11-6-9(3)8(2)5-10(11)16-12/h5-6,12,16H,4,7H2,1-3H3,(H,15,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQBBDNOTLHQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1C(=O)NC2=C(N1)C=C(C(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-ethylacetamide

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